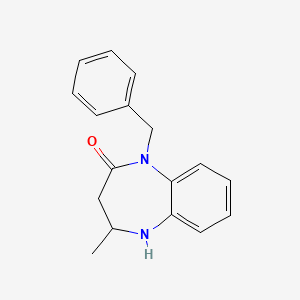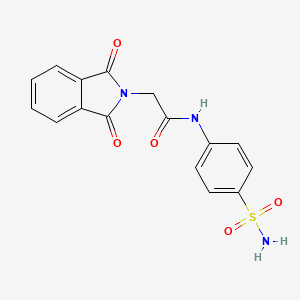
2-(Quinolin-5-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-5-yl)propan-2-ol is a compound that can be derived from quinoline, a heterocyclic aromatic organic compound with a structure related to naphthalene, with a benzene ring fused to pyridine at two adjacent carbon atoms. Quinoline itself is a component in various natural products and pharmaceuticals. The specific compound of interest, 2-(Quinolin-5-yl)propan-2-ol, is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from related research on quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives has been explored through various methods. For instance, a Lewis acid catalyzed dehydrogenative coupling of tertiary propargylic alcohols with quinoline N-oxides has been described, which could potentially be adapted for the synthesis of 2-(quinolin-5-yl)propan-2-ol by choosing appropriate starting materials and reaction conditions . Additionally, a green synthesis approach has been developed for the synthesis of related quinoline derivatives using ammonium acetate in ethanol, which highlights the possibility of synthesizing 2-(quinolin-5-yl)propan-2-ol under mild and environmentally friendly conditions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of the quinoline moiety. The structure of 2-(quinolin-5-yl)propan-2-ol would include a quinoline ring attached to a propan-2-ol group at the 5-position. The crystal structure of related compounds, such as 1,1-difluoro-3-(1H-quinolin-2-ylidene)propan-2-one, has been determined by X-ray diffraction, which provides insights into the geometric parameters that could be expected for 2-(quinolin-5-yl)propan-2-ol .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For example, the reactivity of azodicarboxylate with quinoline N-oxides in the presence of a Pd(II) catalyst has been studied, which could be relevant for the functionalization of 2-(quinolin-5-yl)propan-2-ol . Furthermore, the reactivity and tautomeric preferences of quinoline derivatives have been investigated, which could inform the chemical behavior of 2-(quinolin-5-yl)propan-2-ol under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(quinolin-5-yl)propan-2-ol can be inferred from related compounds. For instance, the solubility, melting point, and stability of quinoline derivatives can vary based on their substitution patterns and functional groups. The electrophilic and nucleophilic substitution reactions of related compounds, such as 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and 2-(furan-2-yl)thiazolo[5,4-f]quinoline, provide insights into the reactivity of the quinoline ring, which is an important aspect of the chemical properties of 2-(quinolin-5-yl)propan-2-ol .
科学的研究の応用
Chemical Synthesis and Reactivity
- A study explored the condensation of quinolin-5-amine with various carbonyl chlorides in propan-2-ol, leading to the synthesis of different quinoline derivatives. These derivatives underwent further reactions such as nitration, sulfonation, and bromination (Aleksandrov et al., 2020).
Synthesis of Complexes for Microbial Studies
- Research on the synthesis of transition metal complexes of 5-Chloromethyl-8-quinolinol hydrochloride, which included a condensation step with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, was conducted for microbial studies (Verma et al., 2010).
Molecular Recognition Applications
- In a 2018 study, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was utilized as a chiral solvating agent for molecular recognition. This application was beneficial for the discrimination of isomers and could be used for quantitative determination in various practical applications (Khanvilkar & Bedekar, 2018).
Corrosion Inhibition Studies
- A study investigated new bis-quinolin-8-ols derivatives as corrosion inhibitors for steel, highlighting their potential in corrosion protection. This research showed the effectiveness of quinoline derivatives in industrial applications (El faydy et al., 2021).
Pharmaceutical Research
- Quinoline-derived trifluoromethyl alcohols were evaluated for their anticancer activity in a zebrafish embryo model. This class of compounds showed potential as growth inhibitors and opened new avenues in anticancer drug discovery (Sittaramane et al., 2015).
Antimicrobial and Antioxidant Potential
- The synthesis and antimicrobial studies of novel furan/benzofuran C-2 coupled quinoline hybrids were carried out, demonstrating their effectiveness as antimicrobial and antioxidant agents (Rajpurohit et al., 2017).
Sensor Development
- Research on a colorimetric sensor for the detection of Cu(2+) and CN(-) in aqueous media was conducted using a quinoline derivative. This sensor showed high selectivity and could be useful for practical applications in environmental monitoring (You et al., 2015).
Inhibitors in Medical Chemistry
- Quinoline derivatives were investigated for their use as Enhancer of Zeste Homologue 2 (EZH2) inhibitors, showing potential in therapeutic applications for certain cancers (Xiang et al., 2015).
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in the field of medicinal chemistry . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
作用機序
Target of Action
The primary target of 2-(Quinolin-5-yl)propan-2-ol is related to the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in the structure and function of the targets . For instance, it has been found that certain quinoline derivatives can distort the TNFα trimer upon binding, leading to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 2-(Quinolin-5-yl)propan-2-ol . This pathway is involved in cell cycle progression, protein synthesis, and cell survival . The compound’s interaction with this pathway can lead to downstream effects such as the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
It is predicted that all the compounds in the quinoline series satisfy the adme (absorption, distribution, metabolism, and excretion) profile . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-(Quinolin-5-yl)propan-2-ol’s action are likely related to its interaction with the PI3K/AKT/mTOR pathway. By interacting with this pathway, the compound may inhibit cell proliferation and induce apoptosis . This could potentially make it effective against certain types of cancer cells .
特性
IUPAC Name |
2-quinolin-5-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,14)10-6-3-7-11-9(10)5-4-8-13-11/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKWRVAJIQLQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2C=CC=NC2=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-5-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)
![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)
![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)
![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)
![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)
![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)
